Cas no 2227846-54-8 (4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one)

4-Amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with an amino group and a dimethyloxazolyl moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The presence of both amino and oxazole functionalities enhances its reactivity, enabling diverse derivatization pathways. The ethyl group at the 1-position improves solubility and stability, facilitating handling in synthetic applications. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting neurological or antimicrobial pathways. Its well-defined purity and consistent quality ensure reliable performance in research settings.
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one structure
2227846-54-8 structure
商品名:4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
CAS番号:2227846-54-8
MF:C11H17N3O2
メガワット:223.271582365036
CID:6568179
PubChem ID:165847078

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
    • EN300-1635757
    • 2227846-54-8
    • インチ: 1S/C11H17N3O2/c1-4-14-9(15)5-8(12)11(14)10-6(2)13-16-7(10)3/h8,11H,4-5,12H2,1-3H3/t8-,11-/m0/s1
    • InChIKey: XIVXARZBOHRUDQ-KWQFWETISA-N
    • ほほえんだ: O1C(C)=C(C(C)=N1)[C@@H]1[C@H](CC(N1CC)=O)N

計算された属性

  • せいみつぶんしりょう: 223.132076794g/mol
  • どういたいしつりょう: 223.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 72.4Ų

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1635757-0.5g
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
0.5g
$1372.0 2023-06-04
Enamine
EN300-1635757-1.0g
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
1g
$1429.0 2023-06-04
Enamine
EN300-1635757-0.25g
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
0.25g
$1315.0 2023-06-04
Enamine
EN300-1635757-10.0g
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
10g
$6144.0 2023-06-04
Enamine
EN300-1635757-500mg
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
500mg
$1372.0 2023-09-22
Enamine
EN300-1635757-50mg
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
50mg
$1200.0 2023-09-22
Enamine
EN300-1635757-1000mg
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
1000mg
$1429.0 2023-09-22
Enamine
EN300-1635757-250mg
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
250mg
$1315.0 2023-09-22
Enamine
EN300-1635757-2.5g
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
2.5g
$2800.0 2023-06-04
Enamine
EN300-1635757-10000mg
4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one
2227846-54-8
10000mg
$6144.0 2023-09-22

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 関連文献

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-oneに関する追加情報

4-Amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one: A Comprehensive Overview

4-Amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one, also known by its CAS number 2227846548, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with an amino group at position 4, a dimethyl oxazole group at position 5, and an ethyl substituent at position 1. The combination of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have explored various methodologies to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems. These innovations have not only improved the synthesis efficiency but also reduced the environmental impact of the production process.

One of the most intriguing aspects of 4-amino-pyrrolidinone derivatives is their potential in drug discovery. The presence of an amino group and an oxazole ring provides opportunities for hydrogen bonding and π-interactions, which are critical for molecular recognition in biological systems. Recent studies have demonstrated that this compound exhibits promising activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research has shown that this compound can inhibit the activity of certain kinases, which are key players in cell signaling pathways.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The rigid structure of the pyrrolidinone ring and the electron-withdrawing nature of the oxazole group make it suitable for applications in polymer chemistry and nanotechnology. Researchers have investigated its use as a building block for constructing advanced materials with tailored properties, such as high thermal stability and mechanical strength.

The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, making it less persistent in the environment compared to other organic compounds. However, further research is needed to fully understand its ecological footprint and to develop strategies for minimizing its environmental impact.

In conclusion, 4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one is a multifaceted compound with a wide range of applications across different fields. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing science and technology.

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